molecular formula C13H16FN3O2 B13118620 tert-Butyl3-(aminomethyl)-6-fluoro-1H-indazole-1-carboxylate

tert-Butyl3-(aminomethyl)-6-fluoro-1H-indazole-1-carboxylate

Cat. No.: B13118620
M. Wt: 265.28 g/mol
InChI Key: MVNDRLHOLFYBIT-UHFFFAOYSA-N
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Description

tert-Butyl3-(aminomethyl)-6-fluoro-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a fluorine atom attached to the indazole ring

Properties

Molecular Formula

C13H16FN3O2

Molecular Weight

265.28 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-6-fluoroindazole-1-carboxylate

InChI

InChI=1S/C13H16FN3O2/c1-13(2,3)19-12(18)17-11-6-8(14)4-5-9(11)10(7-15)16-17/h4-6H,7,15H2,1-3H3

InChI Key

MVNDRLHOLFYBIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)F)C(=N1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl3-(aminomethyl)-6-fluoro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3-(aminomethyl)-6-fluoro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl3-(aminomethyl)-6-fluoro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The presence of the fluorine atom and the aminomethyl group can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl3-(aminomethyl)-6-fluoro-1H-indazole-1-carboxylate is unique due to the combination of its indazole core, fluorine atom, and tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

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